Vinyloxyborane
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Overview
Description
Vinyloxyborane is an organoboron compound characterized by the presence of a vinyl group attached to a boron atom through an oxygen atom. This compound is of significant interest in organic synthesis due to its unique reactivity and ability to form various derivatives. This compound derivatives are often used as intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinyloxyborane can be synthesized through several methods:
Reaction of Thioboronites with Carbonyl Compounds and Ketene: This method involves the initial formation of vinyloxyboranes, which are important intermediates for the formation of β-hydroxythiolesters.
Reactions of Trialkylboranes with α-Diazocarbonyl Compounds: This alternative method also leads to the formation of this compound derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Vinyloxyborane undergoes various types of chemical reactions, including:
Addition Reactions: this compound reacts with carbonyl compounds to form β-hydroxyketones and β-hydroxyesters.
Substitution Reactions: The compound can react with nitriles to form β-iminothioates and β-ketoesters.
Polymerization Reactions: this compound derivatives can undergo polymerization to form various polymers.
Common Reagents and Conditions:
Carbonyl Compounds: Used in addition reactions to form β-hydroxy derivatives.
Nitriles: Used in substitution reactions to form β-iminothioates.
Radical and Cationic Initiators: Used in polymerization reactions.
Major Products:
β-Hydroxyketones and β-Hydroxyesters: Formed from addition reactions with carbonyl compounds.
β-Iminothioates and β-Ketoesters: Formed from substitution reactions with nitriles.
Scientific Research Applications
Vinyloxyborane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Polymer Chemistry: this compound derivatives are used in the synthesis of polymers with unique properties.
Material Science: The compound’s reactivity makes it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of vinyloxyborane involves its reactivity with various functional groups. The vinyl group attached to the boron atom through an oxygen atom allows for the formation of stable intermediates, which can then undergo further reactions to form more complex molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Vinyloxyborane can be compared with other vinyloxy compounds, such as:
- Phenyldithis compound
- Chlorophenylthis compound
- Diphenylthis compound
- Di-n-butylthis compound
These compounds share similar reactivity patterns but differ in their specific substituents and resulting properties . This compound is unique due to its ability to form stable intermediates and its versatility in various chemical reactions.
Properties
CAS No. |
114551-79-0 |
---|---|
Molecular Formula |
C2H3BO |
Molecular Weight |
53.86 g/mol |
InChI |
InChI=1S/C2H3BO/c1-2-4-3/h2H,1H2 |
InChI Key |
QZZSLKXZIUIQCB-UHFFFAOYSA-N |
Canonical SMILES |
[B]OC=C |
Origin of Product |
United States |
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